4-(2-Phenylpropan-2-yl)benzaldehyde
Description
4-(2-Phenylpropan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a bulky 2-phenylpropan-2-yl (tert-butyl-phenyl) substituent at the para position. This structure confers unique steric and electronic properties, distinguishing it from simpler benzaldehyde analogs. The compound is primarily utilized in synthesizing phthalocyanines, macrocyclic complexes with applications in materials science, including photodynamic therapy and dye sensitization . Its bulky substituent enhances thermal stability and influences reactivity in condensation and cyclization reactions, making it valuable for creating sterically hindered architectures.
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(2-phenylpropan-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H16O/c1-16(2,14-6-4-3-5-7-14)15-10-8-13(12-17)9-11-15/h3-12H,1-2H3 |
InChI Key |
JMSFZACADUHQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes and electronic effects of 4-(2-Phenylpropan-2-yl)benzaldehyde with analogous benzaldehyde derivatives:
| Compound Name | Substituent | Molecular Weight (g/mol) | Electronic Effect |
|---|---|---|---|
| 4-(2-Phenylpropan-2-yl)benzaldehyde | 2-Phenylpropan-2-yl | 224.3 | Electron-donating (steric) |
| 4-Chlorobenzaldehyde | Chloro | 140.6 | Strongly electron-withdrawing |
| 4-[bis(2-hydroxyethyl)amino]benzaldehyde | Bis(2-hydroxyethyl)amino | 209.2 | Electron-donating (polar) |
| 4-(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | Benzimidazolyl-sulfanyl | 254.3 | Moderate electron-withdrawing |
| 4-(5-Methyl-furan-2-yl)-benzaldehyde | 5-Methyl-furyl | 186.2 | Electron-rich (aromatic) |
| 4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde | Allylphenyl-ether | 238.3 | Mildly electron-donating |
Key Observations:
- Steric Effects : The 2-phenylpropan-2-yl group imposes significant steric hindrance, reducing reactivity in nucleophilic additions compared to smaller substituents like chloro or furyl .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro) activate the aldehyde for nucleophilic substitution, whereas bulky or electron-donating groups (e.g., tert-butyl-phenyl) deactivate it .
Condensation Reactions
- 4-(2-Phenylpropan-2-yl)benzaldehyde : Used in phthalocyanine synthesis due to its ability to stabilize macrocyclic structures via steric protection .
- 4-Chlorobenzaldehyde: Reacts with 4-hydroxycoumarin to form heterocycles but fails in nucleophilic substitutions with diethanolamine due to insufficient activation .
- Imidazole Derivatives (e.g., PEMA) : Serve as fluorescent probes; the imidazole moiety enables metal ion coordination and fluorescence quenching .
Solubility and Stability
- The bulky 2-phenylpropan-2-yl group reduces solubility in polar solvents (e.g., water) but enhances thermal stability. In contrast, 4-[bis(2-hydroxyethyl)amino]benzaldehyde exhibits high polarity and water solubility due to its hydroxyethyl groups .
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